molecular formula C14H25N3O4 B1353055 H-Leu-Ala-Pro-OH CAS No. 132548-09-5

H-Leu-Ala-Pro-OH

Cat. No.: B1353055
CAS No.: 132548-09-5
M. Wt: 299.37 g/mol
InChI Key: WSGXUIQTEZDVHJ-DCAQKATOSA-N
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Description

H-Leu-Ala-Pro-OH, also known as L-Leucyl-L-alanyl-L-proline, is a tripeptide composed of the amino acids leucine, alanine, and proline. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Ala-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the C-terminal amino acid (proline) to a resin, followed by the deprotection and coupling of the subsequent amino acids (alanine and leucine) using reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) for protection and activation .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated SPPS systems, which enhance efficiency and scalability. These systems can handle large-scale synthesis by automating the repetitive steps of deprotection and coupling, thus reducing manual labor and increasing yield .

Chemical Reactions Analysis

Types of Reactions

H-Leu-Ala-Pro-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiol-containing peptides .

Scientific Research Applications

ACE Inhibition

H-Leu-Ala-Pro-OH has been synthesized and evaluated for its ACE inhibitory activity. ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. Inhibitors of ACE are vital in treating cardiovascular diseases, particularly hypertension.

  • Synthesis and Characterization : The peptide was synthesized using the Fmoc solid-phase peptide synthesis (SPPS) method and characterized through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The yield of the synthesized peptide ranged from 65% to 77% .
  • Inhibitory Activity : Studies indicate that this compound exhibits ACE inhibitory activity comparable to that of lisinopril, a widely used medication for hypertension. The modified method used for testing involved the interaction between ACE and a synthetic substrate, demonstrating the peptide's potential as a therapeutic agent in managing hypertension .

Potential in Drug Development

The structural properties of this compound allow it to serve as a lead compound for developing new drugs targeting cardiovascular diseases. Its efficacy as an ACE inhibitor suggests it could be formulated into functional foods or nutraceuticals aimed at preventing hypertension .

Self-Assembly and Hydrogel Formation

Research has shown that amino acids and their derivatives can self-assemble into hydrogels with various functional properties. This compound can be incorporated into such systems due to its amphiphilic nature.

  • Hydrogel Properties : Hydrogels formed from Fmoc-modified amino acids exhibit good biocompatibility and biodegradability, making them suitable for biomedical applications such as drug delivery systems and tissue engineering .
  • Antimicrobial Activity : When co-assembled with other amino acids, this compound can enhance the antimicrobial properties of hydrogels, allowing for selective targeting of bacteria like Staphylococcus aureus while maintaining biocompatibility .

Cardiovascular Disease Management

A recent study focused on the synthesis of various tripeptides, including this compound, evaluated their effects on ACE activity in vitro. The results showed significant inhibition rates comparable to established ACE inhibitors like lisinopril, suggesting their potential use in dietary supplements aimed at blood pressure regulation .

Biomaterial Applications

In another study examining the self-assembly of amino acids into functional materials, this compound was part of a hydrogel matrix that demonstrated effective drug release profiles and antimicrobial properties. This application highlights its versatility not only as a therapeutic agent but also as a component in advanced biomaterials for medical applications .

Mechanism of Action

The mechanism of action of H-Leu-Ala-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in their activity or function. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor signaling by binding to the receptor’s ligand-binding domain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Leu-Ala-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. The presence of proline, a cyclic amino acid, introduces a kink in the peptide chain, affecting its conformation and interactions with molecular targets .

Biological Activity

H-Leu-Ala-Pro-OH, also known as L-Leucyl-L-alanyl-L-proline, is a tripeptide composed of the amino acids leucine, alanine, and proline. This compound has garnered attention in various fields such as biochemistry, pharmacology, and materials science due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and comparative studies with similar compounds.

Overview of this compound

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₄N₂O₄
  • CAS Number : 132548-09-5
  • Synthesis : Typically synthesized through solid-phase peptide synthesis (SPPS), allowing for efficient assembly of peptides on a solid support using protective groups to ensure correct sequence formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind through various interactions:

  • Hydrogen Bonding : Facilitates stable interactions with target proteins.
  • Hydrophobic Interactions : Enhances binding affinity in non-polar environments.
  • Electrostatic Forces : Contributes to the specificity of binding.

These interactions can lead to:

  • Enzyme Inhibition : By occupying active sites, this compound can inhibit enzymatic reactions.
  • Receptor Modulation : It may alter receptor signaling pathways by binding to ligand-binding domains.

Biological Activities

  • Antimicrobial Activity
    • Research indicates that peptides like this compound exhibit antimicrobial properties. For instance, similar peptides have shown effectiveness against Gram-positive bacteria through mechanisms involving disruption of bacterial membranes .
  • Antifungal Properties
    • Studies on related compounds suggest potential antifungal activities against pathogenic fungi. The structural characteristics of tripeptides can enhance their bioactivity against diverse fungal strains .
  • Biocompatibility
    • The compound's biocompatibility makes it a candidate for applications in drug delivery systems and biomaterials . Its ability to self-assemble into functional biomaterials is particularly noteworthy.

Comparative Analysis with Similar Compounds

CompoundStructureNotable Activity
This compoundLeucine-Alanine-ProlineAntimicrobial, antifungal
H-Leu-Ala-Phe-OHLeucine-Alanine-PhenylalaninePotentially different bioactivity
Cyclo-(Ile-Pro-Leu-Ala)Cyclic tetrapeptideAntifungal and antihelmintic

The presence of proline in this compound introduces a unique structural kink that distinguishes it from linear peptides, potentially enhancing its biological interactions and stability in physiological conditions .

Case Studies

  • Antimicrobial Peptide Research
    • A study demonstrated that tripeptides similar to this compound could effectively inhibit bacterial growth, suggesting a mechanism involving membrane disruption. The study highlighted the importance of hydrophobicity in enhancing antimicrobial efficacy .
  • Therapeutic Applications
    • Ongoing research is exploring the use of this compound in therapeutic formulations aimed at treating infections caused by resistant strains of bacteria and fungi. Its potential as a drug candidate is under evaluation due to its favorable pharmacokinetic properties .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-8(2)7-10(15)12(18)16-9(3)13(19)17-6-4-5-11(17)14(20)21/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGXUIQTEZDVHJ-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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